

# A Head-to-Head Comparison: Carlactone vs. Canonical Strigolactones

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## Compound of Interest

Compound Name: **Carlactone**

Cat. No.: **B12838652**

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A deep dive into the structure, biosynthesis, signaling, and biological functions of the strigolactone precursor, **carlactone**, versus the well-established canonical strigolactones, supported by quantitative data and detailed experimental methodologies.

Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic fungi and parasitic plants in the rhizosphere. This guide provides a comprehensive comparison of **carlactone** (CL), the universal precursor to all SLs, and the diverse family of canonical strigolactones. Understanding the distinct and overlapping functions of these molecules is crucial for researchers in plant biology, agriculture, and drug development.

## At a Glance: Key Structural and Functional Differences

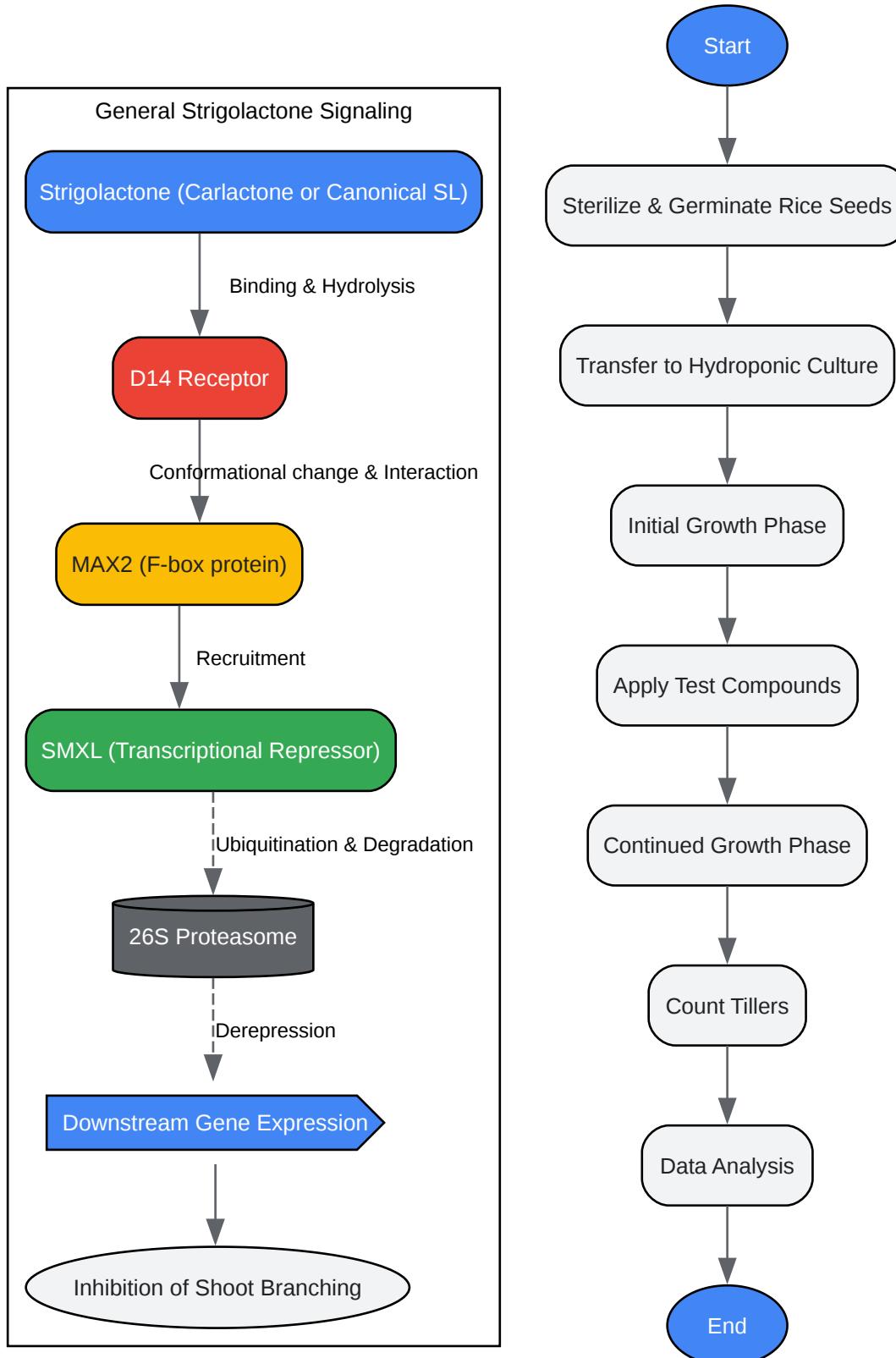
Feature	Carlactone (CL)	Canonical Strigolactones (e.g., Strigol, Orobanchol)
Structure	Non-canonical; Lacks the B and C rings of the characteristic ABCD-ring structure.[1][2]	Possess the complete tetracyclic ABCD-ring structure.[1][2]
Biosynthesis	The initial product of the core SL biosynthesis pathway from $\beta$ -carotene.[3][4]	Synthesized from carlactone through further enzymatic modifications.[3][4]
Primary Role	Primarily functions as an endogenous hormone regulating shoot branching.[1][4]	Predominantly act as rhizosphere signaling molecules for symbiotic fungi and parasitic plants.[1]
Biological Activity	Weakly active in inducing hyphal branching in arbuscular mycorrhizal fungi.[1][5][6]	Highly potent inducers of hyphal branching and parasitic seed germination.[1][5][6]

## Biosynthesis and Signaling: A Shared Path with Divergent Fates

The biosynthesis of all strigolactones begins with the conversion of all-trans- $\beta$ -carotene in the plastids to produce **carlactone**.<sup>[3][4]</sup> This core pathway is highly conserved across the plant kingdom. From **carlactone**, the biosynthetic pathway diverges to create the vast diversity of strigolactones observed in nature. In the cytoplasm, **carlactone** is converted into various canonical strigolactones through the action of cytochrome P450 monooxygenases and other enzymes.<sup>[3][4]</sup>

The signaling pathway for both **carlactone** and canonical strigolactones converges on the  $\alpha/\beta$ -hydrolase protein DWARF14 (D14) or its homologs, which act as the primary SL receptors.<sup>[7]</sup> Upon binding of an SL, the D14 receptor undergoes a conformational change, leading to its interaction with the F-box protein MAX2 (or D3 in rice). This complex then targets transcriptional repressors of the SMXL family for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of

downstream genes that regulate various developmental processes, including the inhibition of shoot branching.



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